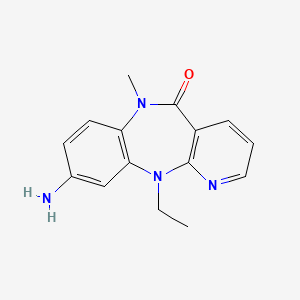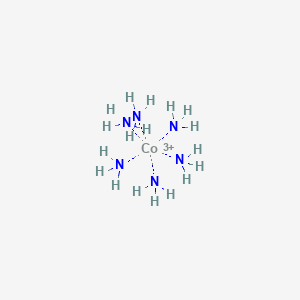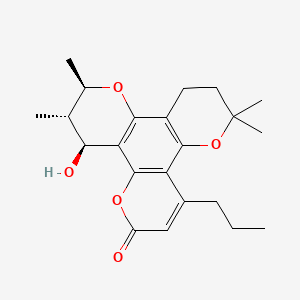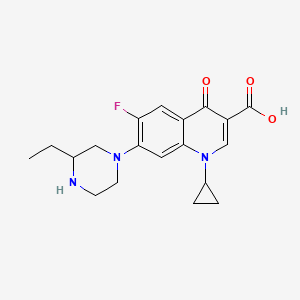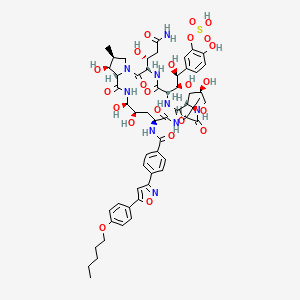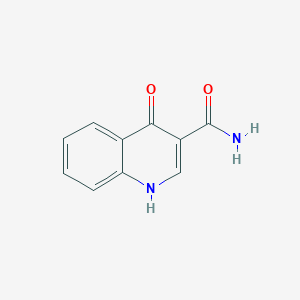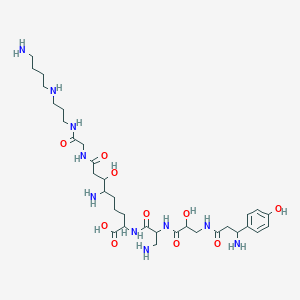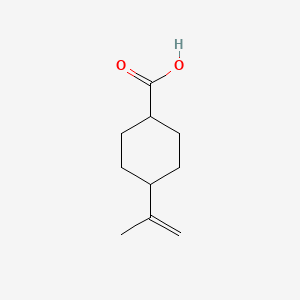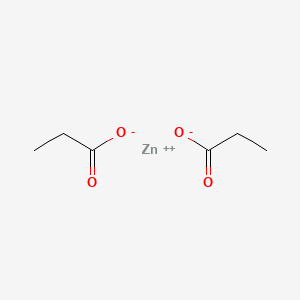
zinc;propanoate
概要
説明
Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 211.53 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications .
準備方法
Synthetic Routes and Reaction Conditions
Zinc propionate can be synthesized by reacting propionic acid with zinc oxide. The reaction typically involves dissolving zinc oxide in a dilute solution of propionic acid, followed by heating the mixture to facilitate the reaction. The resulting solution is then evaporated to obtain zinc propionate crystals .
Industrial Production Methods
In an industrial setting, zinc propionate is produced by a continuous process where metallic zinc reacts with an aqueous solution of propionic acid at temperatures between 50 and 200°C. During the reaction, air is continuously passed through the mixture to facilitate the reaction and ensure the complete conversion of propionic acid to zinc propionate .
化学反応の分析
Types of Reactions
Zinc propionate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form zinc salts and propionic acid.
Complexation Reactions: Forms complexes with other metal ions and organic ligands.
Decomposition Reactions: Decomposes upon heating to release zinc oxide and propionic acid.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form zinc chloride and propionic acid.
Bases: Reacts with sodium hydroxide to form sodium propionate and zinc hydroxide.
Major Products Formed
Zinc Chloride: Formed when zinc propionate reacts with hydrochloric acid.
Sodium Propionate: Formed when zinc propionate reacts with sodium hydroxide.
科学的研究の応用
Zinc propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Used in topical formulations to treat skin infections and reduce inflammation.
Industry: Employed as a preservative in the food industry and as a feed additive in animal nutrition.
作用機序
Zinc propionate exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of microorganisms, preventing their growth and proliferation. The compound binds to the cell membranes of bacteria and fungi, causing structural damage and inhibiting their metabolic functions . Additionally, zinc propionate may act as an antioxidant by binding to metal ions that can cause oxidative damage to cells .
類似化合物との比較
Similar Compounds
Zinc Acetate: Similar antimicrobial properties but different anion (acetate vs. propionate).
Zinc Butyrate: Similar structure but with a longer carbon chain in the anion.
Calcium Propionate: Similar anion but different metal cation (calcium vs.
Uniqueness
Zinc propionate is unique due to its specific combination of zinc and propionate ions, which provides a balance of antimicrobial efficacy and solubility. Its ability to act as both an antimicrobial agent and an antioxidant makes it particularly valuable in various applications .
特性
CAS番号 |
557-28-8 |
|---|---|
分子式 |
C3H6O2Zn |
分子量 |
139.5 g/mol |
IUPAC名 |
propanoic acid;zinc |
InChI |
InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChIキー |
AUSHVNXPCANHRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |
正規SMILES |
CCC(=O)O.[Zn] |
Color/Form |
Platelets, tablets, or needlelike crystals |
Key on ui other cas no. |
90529-81-0 557-28-8 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
関連するCAS |
79-09-4 (Parent) |
溶解性 |
32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |
同義語 |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
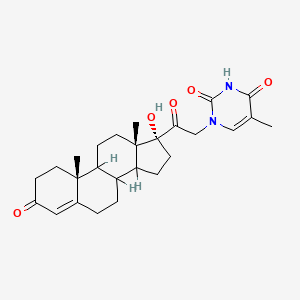
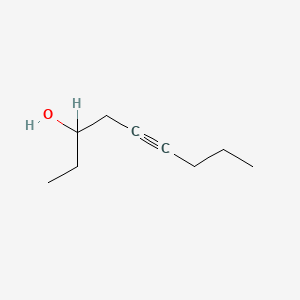
![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)
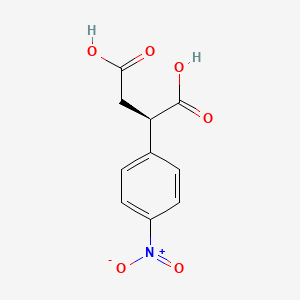
![2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1204378.png)
